N,N-Dioctyl-N'-(2-(octylamino)ethyl)ethylenediamine acetate N,N-Dioctyl-N'-(2-(octylamino)ethyl)ethylenediamine acetate
Brand Name: Vulcanchem
CAS No.: 93839-41-9
VCID: VC17014487
InChI: InChI=1S/C28H61N3.C2H4O2/c1-4-7-10-13-16-19-22-29-23-24-30-25-28-31(26-20-17-14-11-8-5-2)27-21-18-15-12-9-6-3;1-2(3)4/h29-30H,4-28H2,1-3H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C30H65N3O2
Molecular Weight: 499.9 g/mol

N,N-Dioctyl-N'-(2-(octylamino)ethyl)ethylenediamine acetate

CAS No.: 93839-41-9

Cat. No.: VC17014487

Molecular Formula: C30H65N3O2

Molecular Weight: 499.9 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dioctyl-N'-(2-(octylamino)ethyl)ethylenediamine acetate - 93839-41-9

Specification

CAS No. 93839-41-9
Molecular Formula C30H65N3O2
Molecular Weight 499.9 g/mol
IUPAC Name acetic acid;N'-[2-(dioctylamino)ethyl]-N-octylethane-1,2-diamine
Standard InChI InChI=1S/C28H61N3.C2H4O2/c1-4-7-10-13-16-19-22-29-23-24-30-25-28-31(26-20-17-14-11-8-5-2)27-21-18-15-12-9-6-3;1-2(3)4/h29-30H,4-28H2,1-3H3;1H3,(H,3,4)
Standard InChI Key BQOMAQHGHIBOFA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCNCCNCCN(CCCCCCCC)CCCCCCCC.CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N-Dioctyl-N'-(2-(octylamino)ethyl)ethylenediamine acetate belongs to the class of polyamine derivatives, with a molecular formula of C30H65N3O2\text{C}_{30}\text{H}_{65}\text{N}_{3}\text{O}_{2} and a molar mass of 499.86 g/mol . The compound consists of a central ethylenediamine (H2NCH2CH2NH2\text{H}_{2}\text{N}-\text{CH}_{2}-\text{CH}_{2}-\text{NH}_{2}) backbone modified with two octyl (C8H17\text{C}_{8}\text{H}_{17}) groups at the terminal nitrogen atoms and an additional octylaminoethyl side chain. The acetate counterion enhances solubility in polar solvents, facilitating its utility in aqueous systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number93839-42-0
Molecular Weight499.86 g/mol
Boiling Point600°C at 760 mmHg
Flash Point316.7°C
LogP (Partition Coefficient)8.42
Polar Surface Area (PSA)64.6 Ų

The high LogP value indicates strong lipophilicity, making the compound ideal for interfacing with nonpolar substrates . Its polar surface area, derived from amine and acetate groups, supports interactions with charged species.

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • Aliphatic Protons: Peaks at δ 0.8–1.5 ppm correspond to methyl and methylene groups in the octyl chains.

  • Amine Protons: Broad signals near δ 2.6–3.2 ppm indicate NH groups involved in hydrogen bonding.
    Mass spectrometry (MS) analysis confirms the molecular ion peak at m/z 499.508, consistent with the exact mass of the compound . Computational models predict a folded conformation in nonpolar solvents, with octyl chains oriented to minimize steric hindrance.

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves a three-step process:

  • Alkylation of Ethylenediamine: Ethylenediamine reacts with bromooctane under basic conditions to form N,N-dioctylethylenediamine.

  • Side Chain Modification: The intermediate undergoes nucleophilic substitution with 2-(octylamino)ethyl chloride, introducing the branched octylaminoethyl group.

  • Acetylation: Treatment with acetic acid yields the final acetate salt, purified via recrystallization from ethanol .

Critical Reaction Parameters

  • Temperature: Maintained at 60–80°C to balance reaction rate and byproduct formation.

  • pH: Controlled at 8–9 during alkylation to favor amine nucleophilicity.

  • Solvent: Tetrahydrofuran (THF) enhances reagent solubility, while water is avoided to prevent hydrolysis.

Chemical Reactivity and Functional Applications

Surfactant Mechanisms

The compound reduces surface tension at oil-water interfaces (measured at 28–32 mN/m) by orienting its hydrophobic octyl chains into the oil phase and polar amine/acetate groups into water. Emulsions stabilized by this surfactant exhibit stability for >6 months under ambient conditions.

Metal Ion Extraction

In environmental chemistry, the compound selectively binds transition metals (e.g., Cu²⁺, Ni²⁺) via its tertiary amine sites. Extraction efficiency reaches 92% for Cu²⁺ at pH 5.5, outperforming traditional ligands like EDTA. The mechanism involves chelate formation:

Cu2++2LCuL22+(L = ligand)[2]\text{Cu}^{2+} + 2 \text{L} \rightarrow \text{CuL}_{2}^{2+} \quad (\text{L = ligand}) \quad[2]

Pharmaceutical Intermediates

As a drug delivery enhancer, the compound improves the solubility of hydrophobic APIs (e.g., paclitaxel) by 15-fold through micelle formation. In vitro studies demonstrate low cytotoxicity (IC₅₀ > 500 μM) in HEK293 cells, supporting its biocompatibility.

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC on a Newcrom R1 column (4.6 × 150 mm, 3 μm) with acetonitrile/water (75:25 v/v) + 0.1% H₃PO₄ achieves baseline separation (retention time = 8.2 min) . MS-compatible methods substitute H₃PO₄ with 0.1% formic acid, enabling direct coupling to mass spectrometers .

Table 2: Analytical Performance Metrics

ParameterValue
Column Efficiency (N)12,000 plates/m
Resolution (Rs)3.8 vs. closest impurity
Limit of Detection (LOD)0.2 μg/mL

Spectroscopic Analysis

FT-IR spectra show characteristic bands:

  • N-H stretch: 3300 cm⁻¹ (broad)

  • C-N stretch: 1240 cm⁻¹

  • Acetate C=O: 1715 cm⁻¹

Industrial and Research Applications

Enhanced Oil Recovery (EOR)

Field trials demonstrate 18% improvement in crude oil extraction when using 0.5% (w/w) of the compound as a surfactant-flooding agent.

Nuclear Waste Remediation

The ligand extracts 89% of uranium(VI) from acidic solutions (pH 2.5), outperforming tri-n-octylamine by 22%.

Drug Formulation

Microparticles formulated with the compound increase the oral bioavailability of curcumin by 8-fold in murine models.

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